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Abstract
This technical guide provides a comprehensive analysis of 3'-methylacrylophenone, a molecule

of interest within the broader class of α,β-unsaturated ketones. Due to the limited availability of

direct experimental data for this specific compound, this document synthesizes information

from foundational principles of organic chemistry and data from closely related structural

analogs. We will address the compound's nomenclature, elucidating its definitive structure as

1-(3-methylphenyl)prop-2-en-1-one. This guide details its predicted physicochemical properties,

expected spectroscopic signatures, and a robust, step-by-step synthetic protocol. Furthermore,

we explore its potential applications in drug development, focusing on the reactivity of the α,β-

unsaturated ketone moiety as a covalent modifier of biological targets. This document is

intended to serve as a foundational resource for researchers and professionals in organic

synthesis, medicinal chemistry, and drug discovery.
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The term "3'-methylacrylophenone" is not a systematically recognized IUPAC name and can

lead to ambiguity. Through structural deconstruction, the most logical interpretation

corresponds to 1-(3-methylphenyl)prop-2-en-1-one. This structure features a propenone core

attached to a phenyl ring, which is substituted with a methyl group at the meta-position (C3').

This α,β-unsaturated ketone, also known as a vinyl ketone, is a subclass of chalcones and

possesses a reactive Michael acceptor system, making it a molecule of significant interest in

synthetic and medicinal chemistry.

The core of its reactivity lies in the conjugated system formed by the phenyl ring, the carbonyl

group (C=O), and the vinyl double bond (C=C). This electron delocalization renders the β-

carbon electrophilic and susceptible to nucleophilic attack, a property extensively utilized in the

design of covalent inhibitors in drug development.[1][2] Derivatives of the parent compound,

acrylophenone, have been employed as chemical probes for identifying reactive cysteine

residues in proteins.[3] This guide will provide a detailed exploration of the chemistry of 1-(3-

methylphenyl)prop-2-en-1-one, establishing a framework for its synthesis and potential

application.

Chemical Structure and Physicochemical Properties
The molecular structure of 1-(3-methylphenyl)prop-2-en-1-one is fundamental to its chemical

behavior. The presence of the methyl group on the phenyl ring is expected to subtly influence

its electronic properties and solubility compared to its parent compound, acrylophenone.

Caption: Chemical structure of 1-(3-methylphenyl)prop-2-en-1-one.

The following table summarizes the key physicochemical properties. Values for properties other

than molecular formula and weight are estimated based on the closely related compound,

acrylophenone, and should be confirmed experimentally.[3][4][5]
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Property Value / Description Source

IUPAC Name
1-(3-methylphenyl)prop-2-en-

1-one
-

Synonyms
3'-Methylacrylophenone, m-

Methylacrylophenone
-

CAS Registry Number Not assigned -

Molecular Formula C₁₀H₁₀O Calculated

Molecular Weight 146.19 g/mol Calculated

Physical State
Expected to be a colorless to

pale yellow liquid
[3]

Boiling Point
~215-220 °C at 760 mmHg

(estimated)
[3][5]

Density ~1.0 g/mL (estimated) [3]

Solubility

Sparingly soluble in water;

soluble in organic solvents

(e.g., ethanol, acetone, DMSO)

[3][4]

Log P (Octanol/Water) ~2.3 (estimated) -

Spectroscopic Profile (Predicted)
No specific spectral data has been published for 1-(3-methylphenyl)prop-2-en-1-one. The

following is a prediction of its key spectroscopic features based on established principles and

data from analogous α,β-unsaturated ketones.[6][7][8]

Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups. For an α,β-unsaturated

ketone, the conjugation lowers the energy (and thus the wavenumber) of the carbonyl stretch

compared to a saturated ketone.[6][9]
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic & Vinylic C-H stretch

2980-2850 Medium
Aliphatic C-H stretch (methyl

group)

1685-1660 Strong
C=O stretch (conjugated

ketone)

1640-1610 Medium-Strong C=C stretch (vinylic)

1600, 1475 Medium-Weak Aromatic C=C stretches

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The vinyl protons will exhibit a characteristic splitting pattern (dd, ddx),

and their chemical shifts are influenced by the anisotropic effect of the carbonyl group.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 7.3 m 4H
Aromatic protons (Ar-

H)

~7.1 (dd) dd 1H
Vinylic proton (α-H to

C=O)

~6.4 (dd) dd 1H
Vinylic proton (β-H,

trans to C=O)

~5.9 (dd) dd 1H
Vinylic proton (β-H, cis

to C=O)

~2.4 s 3H
Methyl protons (Ar-

CH₃)

¹³C NMR (Carbon-13 NMR): The carbonyl carbon is significantly deshielded and appears far

downfield.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 14 Tech Support

https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/19%3A_Aldehydes_and_Ketones-_Nucleophilic_Addition_Reactions/19.14%3A_Spectroscopy_of_Aldehydes_and_Ketones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14648421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ, ppm) Assignment

~195-200 Carbonyl carbon (C=O)

~138 Aromatic quaternary carbon (C-CH₃)

~137 Aromatic quaternary carbon (C-C=O)

~135 Vinylic carbon (β-CH₂)

~134 Aromatic CH

~129 Vinylic carbon (α-CH)

~128 Aromatic CH

~126 Aromatic CH

~21 Methyl carbon (Ar-CH₃)

Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) would be

observed, followed by characteristic fragmentation patterns.[10][11]

m/z Fragment Description

146 [C₁₀H₁₀O]⁺˙ Molecular Ion (M⁺)

131 [M - CH₃]⁺ Loss of a methyl radical

118 [M - CO]⁺˙ Loss of carbon monoxide

115 [C₉H₇]⁺ Loss of CHO radical

105 [C₇H₅O]⁺ Benzoyl-type fragment

91 [C₇H₇]⁺
Tropylium ion (from m-tolyl

group)

Synthesis Methodology: Claisen-Schmidt
Condensation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.chemguide.co.uk/analysis/masspec/fragment.html
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14648421?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most direct and reliable method for synthesizing 1-(3-methylphenyl)prop-2-en-1-one is the

Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an

aromatic aldehyde (without α-hydrogens) with a ketone (with α-hydrogens).[12][13][14] In this

case, 3-methylacetophenone would be reacted with formaldehyde. The reaction proceeds via

an aldol addition followed by spontaneous dehydration to yield the stable, conjugated α,β-

unsaturated ketone.

3-Methylacetophenone
+ Formaldehyde

Enolate Formation

Step 1

Base Catalyst
(e.g., NaOH in EtOH/H₂O)

Aldol AdditionStep 2 Dehydration
(Elimination of H₂O)

Step 3 1-(3-methylphenyl)prop-2-en-1-oneStep 4 Aqueous Workup
& Purification

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(3-methylphenyl)prop-2-en-1-one.

Detailed Experimental Protocol
This protocol is adapted from established procedures for Claisen-Schmidt condensations.[15]

[16]

Materials:

3-Methylacetophenone (1.0 eq)

Formaldehyde (37% aqueous solution, 1.2 eq)

Sodium Hydroxide (NaOH)

Ethanol (95%)

Deionized Water

Diethyl Ether or Ethyl Acetate (for extraction)
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Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-

methylacetophenone (1.0 eq) in ethanol (approx. 2-3 mL per mmol of ketone).

Base Addition: Prepare a 10% aqueous solution of NaOH. Cool the flask containing the

ketone solution in an ice bath to 0-5 °C.

Slowly add the NaOH solution dropwise to the stirred ketone solution.

Aldehyde Addition: While maintaining the temperature at 0-5 °C, add the formaldehyde

solution (1.2 eq) dropwise to the reaction mixture.

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the

reaction progress using Thin Layer Chromatography (TLC) until the starting material is

consumed (typically 2-4 hours). The formation of a precipitate may be observed.

Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker

containing crushed ice and water to precipitate the crude product.

Neutralize the solution carefully with dilute HCl until it is slightly acidic (pH ~6-7).

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

Combine the organic layers and wash with water, followed by brine.

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate

the solvent under reduced pressure using a rotary evaporator.

The crude product can be purified by flash column chromatography on silica gel (using a

hexane/ethyl acetate gradient) to yield the pure 1-(3-methylphenyl)prop-2-en-1-one.

Characterization: Confirm the structure and purity of the final product using NMR, IR, and

MS analysis as described in Section 3.
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Applications in Drug Development
The α,β-unsaturated ketone moiety is a "privileged scaffold" in medicinal chemistry, often

referred to as a covalent "warhead." Its electrophilic β-carbon can form a stable covalent bond

with nucleophilic residues on biological targets, most commonly the thiol group of cysteine.[1]

[17] This mechanism, known as a Michael addition or conjugate addition, leads to irreversible

inhibition of the target protein.

1-(3-methylphenyl)prop-2-en-1-one (Electrophile)

Covalent Adduct (Irreversible Inhibition)

Michael Addition

Target Protein
Cysteine Residue (R-SH)

(Nucleophile)

Click to download full resolution via product page

Caption: Michael addition mechanism for covalent inhibition.

This targeted covalent inhibition strategy offers several advantages in drug design, including:

Increased Potency and Duration of Action: Irreversible binding can lead to a more sustained

therapeutic effect.

Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have

developed resistance to non-covalent drugs through mutations in the binding pocket.

The acrylophenone scaffold and its derivatives have been investigated for a range of biological

activities:

Anticancer Agents: Many natural and synthetic compounds containing the α,β-unsaturated

ketone core exhibit cytotoxic effects against tumor cells, often by targeting proteins involved

in cell proliferation or survival.[17][18]

Anti-inflammatory Agents: These compounds can modulate inflammatory pathways,

potentially through the inhibition of enzymes like cyclooxygenases (COX) or transcription
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factors like NF-κB.[2]

Antimicrobial and Antifungal Activity: The ability to react with essential microbial enzymes

makes these compounds promising leads for developing new anti-infective agents.[19]

The introduction of a methyl group at the 3'-position of the phenyl ring can influence the

molecule's lipophilicity, metabolic stability, and binding orientation within a target's active site,

potentially fine-tuning its efficacy and selectivity.

Conclusion
While 3'-methylacrylophenone, or more precisely 1-(3-methylphenyl)prop-2-en-1-one, is not a

widely characterized compound, its structure places it within the important class of α,β-

unsaturated ketones. Based on the well-established chemistry of its analogs, we can

confidently predict its physicochemical properties and spectroscopic profile. Its synthesis is

readily achievable through standard organic reactions like the Claisen-Schmidt condensation.

The true potential of this molecule lies in its application as a reactive scaffold in drug discovery,

where the α,β-unsaturated ketone can serve as a covalent warhead for the targeted inhibition

of proteins. This technical guide provides a solid, scientifically grounded framework for

researchers to synthesize, characterize, and explore the biological potential of this intriguing

compound. Experimental validation of the predicted data herein is a critical next step for future

research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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